molecular formula C10H10N4 B145190 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole CAS No. 130838-44-7

1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole

Cat. No. B145190
M. Wt: 186.21 g/mol
InChI Key: YLPOZTDEWJDCTR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . During the course of experimental research, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Safety And Hazards

The safety and hazards of imidazole derivatives can vary. For example, some imidazole derivatives have hazard classifications such as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . Therefore, the future direction could be the development of new drugs that overcome the AMR problems .

properties

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-4-9-8(3-1)13-7-14(9)10-11-5-6-12-10/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPOZTDEWJDCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole

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